Anticancer agent 108

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

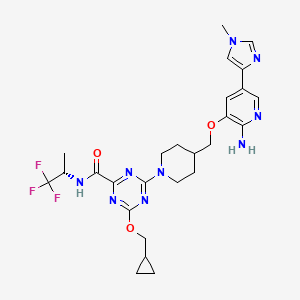

Anticancer agent 108 is a multi-kinase inhibitor that has shown promising results in both in vitro and in vivo studies. It is known for its potent inhibition of Ron, Flt3, TrkA, and c-Met kinases, which are involved in various oncogenic pathways . This compound has gained attention due to its ability to inhibit oncogenic c-Met mutations more effectively than the wild type, making it a potential candidate for targeted cancer therapy .

Preparation Methods

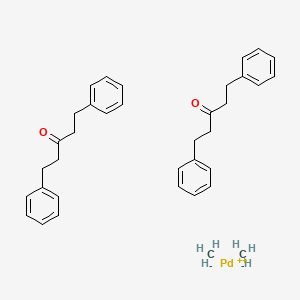

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 108 involves a series of chemical reactions that include the formation of key intermediates followed by their functionalization. The synthetic route typically starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method offers several advantages, including better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. Continuous flow synthesis is particularly beneficial for scaling up the production of complex molecules like this compound, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 108 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions are typically derivatives of the core scaffold of this compound. These derivatives are designed to enhance the compound’s efficacy, selectivity, and pharmacokinetic properties .

Scientific Research Applications

Anticancer agent 108 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying multi-kinase inhibition and the development of targeted cancer therapies. In biology, it serves as a tool for investigating the role of specific kinases in cancer cell signaling pathways. In medicine, this compound is being explored for its potential to treat various types of cancer, including lung, breast, and pancreatic cancers . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and combination therapies .

Mechanism of Action

The mechanism of action of Anticancer agent 108 involves the inhibition of multiple kinases that play critical roles in cancer cell proliferation, survival, and metastasis. By targeting kinases such as Ron, Flt3, TrkA, and c-Met, this compound disrupts key signaling pathways that are essential for tumor growth and progression. This inhibition leads to the induction of apoptosis, reduction in cell migration, and suppression of angiogenesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Anticancer agent 108 include other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target multiple kinases involved in cancer progression and have been used in the treatment of various cancers .

Uniqueness: What sets this compound apart from these similar compounds is its higher potency against specific oncogenic mutations of c-Met, such as M1250T and Y1230D. This unique feature makes it a more effective option for targeting cancers driven by these mutations . Additionally, its ability to inhibit multiple kinases simultaneously provides a broader spectrum of anticancer activity, potentially reducing the likelihood of drug resistance .

Properties

Molecular Formula |

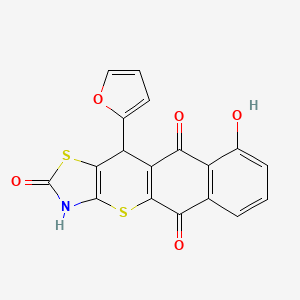

C18H9NO5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

17-(furan-2-yl)-4-hydroxy-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione |

InChI |

InChI=1S/C18H9NO5S2/c20-8-4-1-3-7-10(8)14(22)12-11(9-5-2-6-24-9)16-17(19-18(23)26-16)25-15(12)13(7)21/h1-6,11,20H,(H,19,23) |

InChI Key |

UGWNCWOKVYKUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=CO5)SC(=O)N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)